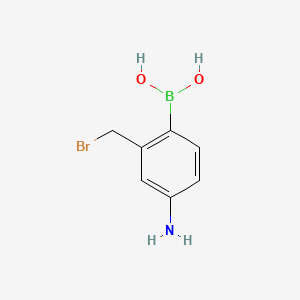

2-Bromomethyl-4-aminophenylboronic Acid

説明

2-Bromomethyl-4-aminophenylboronic Acid is a bifunctional arylboronic acid derivative containing both a bromomethyl (-CH2Br) group at the ortho position and an amino (-NH2) group at the para position on the phenyl ring. Its molecular formula is C7H8BBrNO2 (molecular weight: 228.86 g/mol). The bromomethyl group serves as a reactive alkylation site, while the amino group enhances solubility and participates in hydrogen bonding or directing effects in cross-coupling reactions such as Suzuki-Miyaura couplings. This compound is valuable in organic synthesis for sequential functionalization strategies .

特性

分子式 |

C7H9BBrNO2 |

|---|---|

分子量 |

229.87 g/mol |

IUPAC名 |

[4-amino-2-(bromomethyl)phenyl]boronic acid |

InChI |

InChI=1S/C7H9BBrNO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,11-12H,4,10H2 |

InChIキー |

UUDRIFXQTRMXAM-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=C(C=C1)N)CBr)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromomethyl-4-aminophenylboronic acid typically involves the bromination of 4-aminophenylboronic acid. This can be achieved through the reaction of 4-aminophenylboronic acid with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 2-Bromomethyl-4-aminophenylboronic acid may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

化学反応の分析

Types of Reactions

2-Bromomethyl-4-aminophenylboronic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives with various functional groups.

Oxidation and Reduction: Formation of nitro or amine derivatives.

Coupling Reactions: Formation of biaryl compounds or other carbon-carbon bonded structures.

科学的研究の応用

2-Bromomethyl-4-aminophenylboronic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

Biology: Employed in the design of boron-containing biomolecules for studying biological processes and interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its ability to form stable covalent bonds with diols.

作用機序

The mechanism of action of 2-Bromomethyl-4-aminophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Drug Delivery: The compound can form stable complexes with diol-containing biomolecules, allowing for targeted delivery and controlled release of therapeutic agents.

Sensors: The reversible binding to diols enables the design of sensors for detecting sugars and other diol-containing compounds.

Catalysis: The boronic acid group can participate in catalytic cycles, facilitating the formation of carbon-carbon bonds in organic synthesis.

類似化合物との比較

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2-Bromomethyl-4-aminophenylboronic Acid and related boronic acids:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Reactivity Features |

|---|---|---|---|---|

| 2-Bromomethyl-4-aminophenylboronic Acid | C7H8BBrNO2 | 228.86 | BrCH2 (position 2), NH2 (pos 4) | Bifunctional: Suzuki coupling, alkylation |

| 2-(Bromomethyl)phenylboronic acid | C7H8BBrO2 | 214.85 | BrCH2 (position 2) | Alkylation site, lacks amino group |

| 4-Bromo-2-fluorobenzeneboronic Acid | C6H4BBrFO2 | 221.81 | Br (position 4), F (position 2) | Electron-withdrawing, enhanced stability |

| (4-Bromo-2-chlorophenyl)boronic acid | C6H5BBrClO2 | 235.27 | Br (position 4), Cl (position 2) | Dual halogens, steric/electronic effects |

| 4-Carbamoylphenylboronic acid | C7H7BNO3 | 179.95 | CONH2 (position 4) | Electron-withdrawing carbamoyl group |

Reactivity in Cross-Coupling Reactions

- 2-Bromomethyl-4-aminophenylboronic Acid: The amino group activates the boronic acid for Suzuki couplings by donating electron density, improving reaction rates in polar solvents. The bromomethyl group enables post-coupling alkylation, making it ideal for sequential reactions .

- 2-(Bromomethyl)phenylboronic Acid: Lacks the amino group, resulting in reduced solubility and slower coupling kinetics.

- 4-Bromo-2-fluorobenzeneboronic Acid : Fluorine’s electronegativity stabilizes the boronic acid but reduces nucleophilicity, requiring harsher conditions for coupling .

- (4-Bromo-2-chlorophenyl)boronic Acid: Dual halogens create steric hindrance, limiting accessibility to the boron center. Chlorine’s electron-withdrawing effect further reduces reactivity compared to amino-substituted analogs .

Electronic and Steric Effects

- Amino Group: In 2-Bromomethyl-4-aminophenylboronic Acid, the -NH2 group donates electrons via resonance, increasing the boronic acid’s nucleophilicity. This contrasts with electron-withdrawing groups (e.g., -F, -Cl, -CONH2) in other compounds, which reduce electron density and slow coupling rates .

- Bromomethyl Group : The -CH2Br substituent introduces steric bulk but remains reactive in SN2 reactions. In contrast, halogens (Br, Cl) in other compounds are less versatile as leaving groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。